Acetone dichloromethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

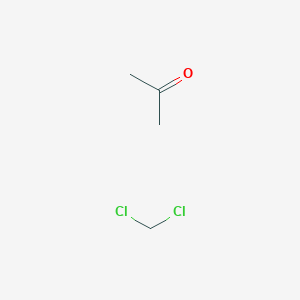

Dichloromethane (DCM) is a volatile, non-polar to moderately polar solvent (dielectric constant: 8.93) widely used in extraction processes due to its ability to dissolve lipids, terpenoids, and medium-polarity compounds. Its chemical structure (CH₂Cl₂) and low boiling point (39.6°C) make it efficient for rapid solvent removal .

Acetone (C₃H₆O), a polar aprotic solvent (dielectric constant: 20.7), is highly miscible with water and organic solvents. With a boiling point of 56°C, it is favored for extracting polar compounds like phenolic acids, sugars, and low-molecular-weight antioxidants .

Q & A

Q. Basic: How do solubility properties of acetone and dichloromethane influence their compatibility in experimental protocols?

Answer:

Acetone (polar aprotic) and dichloromethane (DCM, nonpolar) exhibit distinct solubility profiles. For polar compounds, acetone is preferred due to its miscibility with water, while DCM is ideal for hydrophobic analytes. To assess compatibility:

- Test compound solubility in solvent mixtures (e.g., acetone:DCM ratios) via phase separation observations.

- Use UV-Vis spectroscopy or HPLC to monitor dissolution efficiency .

- Avoid combinations with reactive functional groups (e.g., amines in DCM may form complexes).

Q. Basic: What criteria determine solvent selection (acetone vs. dichloromethane) for organic compound extraction?

Answer:

Selection depends on:

- Polarity : Acetone for hydrophilic compounds (e.g., pesticides in soil, ); DCM for hydrophobic organics (e.g., PAHs, ).

- Evaporation rate : DCM’s low boiling point (40°C) aids rapid solvent removal.

- Matrix compatibility : Acetone may co-extract polar interferents; DCM minimizes this. Validate via GC-MS recovery rates (e.g., 85–110%) .

Q. Advanced: How can experimental design (DoE) optimize acetone/dichloromethane solvent systems in extraction workflows?

Answer:

- Factor screening : Use a central composite design (CCRD) to test variables (e.g., solvent volume, extraction time). For MEPS-GC-MS, optimal acetone:DCM ratios were determined by maximizing analyte recovery .

- Response surface methodology : Model interactions between solvent purity (e.g., pesticide-free grades, ) and extraction efficiency.

- Software tools : MATLAB or R for multivariate analysis to identify dominant factors .

Q. Advanced: How do acetone-dichloromethane solvent mixtures affect crystallographic outcomes in X-ray diffraction studies?

Answer:

- Crystal growth : Polar solvent mixtures (e.g., acetone:DCM 1:0.4) promote zwitterion stabilization, as seen in tetrazolium salt crystallization ().

- Structural analysis : Solvent ratios influence dihedral angles (e.g., 63.14° vs. 57.06° in phenyl ring orientations) and π-π stacking (3.886 Å centroid distance) .

- Protocol : Recrystallize from minimal DCM in acetone, with slow evaporation for single-crystal formation .

Q. Advanced: What methodologies validate acetone/dichloromethane-based sensor composites for volatile organic compound (VOC) detection?

Answer:

- Composite preparation : Disperse CNTs in PMMA with acetone/DCM solvents ().

- Vapor testing : Expose to acetone/DCM vapors; measure resistance changes (e.g., 10–50% sensitivity at 100 ppm).

- Cross-validation : Compare with GC-MS data to confirm selectivity .

Q. Advanced: How can solvent toxicity (e.g., dichloromethane) be mitigated in soil microbial studies?

Answer:

- Reduced volumes : Use ≤100 µL DCM per gram soil to minimize microbial inhibition ( ).

- Alternatives : Replace DCM with ethyl acetate (lower toxicity) for spiking PAHs.

- Post-treatment : Aerate soils post-solvent application to accelerate evaporation .

Q. Advanced: What parameters are critical for validating acetone/dichloromethane in residual solvent analysis (RSA) via headspace GC?

Answer:

Comparison with Similar Compounds

Chemical Properties and Selectivity

| Property | Dichloromethane (DCM) | Acetone |

|---|---|---|

| Polarity | Non-polar to medium-polar | Polar |

| Boiling Point | 39.6°C | 56°C |

| Primary Extracts | Terpenoids, fatty acids | Phenolic compounds, sugars |

| Toxicity | Higher ecotoxicity | Lower toxicity |

| Extraction Efficiency | Moderate (54.9% yield) | High for polar metabolites |

Key Findings :

- DCM excels in extracting terpenoids (e.g., β-Amyrin acetate, lupeol derivatives) and fatty acids, particularly from bark and heartwood .

- Acetone preferentially isolates phenolic acids (e.g., protocatechuic acid, gallic acid), sugars, and glycerol, as observed in sapwood and heartwood extracts .

- Selectivity: DCM’s medium polarity allows co-extraction of lipid residues, which may mask bioactive compounds like sesquiterpenes in insecticidal studies . Acetone’s polarity enhances recovery of water-soluble antioxidants, though it may miss high-molecular-weight polyphenols (e.g., tannins) better captured by toluene/ethanol .

Limitations and Toxicity

Properties

CAS No. |

96124-92-4 |

|---|---|

Molecular Formula |

C4H8Cl2O |

Molecular Weight |

143.01 g/mol |

IUPAC Name |

dichloromethane;propan-2-one |

InChI |

InChI=1S/C3H6O.CH2Cl2/c1-3(2)4;2-1-3/h1-2H3;1H2 |

InChI Key |

FDSGHYHRLSWSLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C.C(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.